Paichongding
Overview
Description
Paichongding is a neonicotinoid insecticide primarily used to control sucking and chewing insect pests on various crops, including rice, fruit trees, wheat, soybeans, vegetables, and corn . It is known for its high efficiency, broad-spectrum activity, and low toxicity . This compound is widely used in China and has gained attention for its effectiveness in agricultural pest management .
Mechanism of Action
Target of Action
Paichongding, also known as IPP, is a novel cis-nitromethylene neonicotinoid insecticide . Neonicotinoids are a class of insecticides that act selectively on the nicotinic acetylcholine receptors in the central nervous system of insects . This specific targeting helps to reduce product loss by protecting crops, vegetables, and fruits .
Mode of Action
The mode of action of this compound involves inhibiting enzyme activity and signal transduction pathways . It has been observed to have different stimulating effects on the activities of dehydrogenase, protease, and catalase . These enzymes play crucial roles in various biochemical reactions within the insect’s body, and their stimulation or inhibition can lead to significant physiological changes.
Biochemical Pathways
This compound affects several biochemical pathways in insects. It inhibits urease activity before 75 days of incubation, after which this inhibiting effect gradually weakens . The number of bacteria increases after IPP application compared with the control, fungal number increases before 45 days of incubation and then decreases . This suggests that this compound may affect the microbial communities within the insect’s gut, which could have downstream effects on the insect’s digestion and overall health.
Pharmacokinetics
The pharmacokinetics of this compound involves its degradation in the environment. The degradation ratio of IPP at 60 days after treatment (DAT) reached 51.22% and 34.01% in yellow loam and Huangshi soil, respectively . The half-life value (DT50) and degradation rate constant (k) of IPP in yellow loam soil and Huangshi soil were found to be 90 days and 173 days, and 0.0077 day −1 and 0.0040 day −1, respectively . This indicates that this compound is relatively persistent in the environment, which could affect its bioavailability to insects.
Result of Action
The result of this compound’s action is the inhibition of insect activity or even killing pests through their specific mechanisms . Many insecticides, including this compound, are toxic to microorganisms, plants, and animals . They can concentrate along the food chain and are finally toxic to humans . Ecosystems can also be damaged after insecticide application .
Action Environment
The action of this compound is influenced by various environmental factors. Soil bacterial community, diversity, and community composition vary widely depending on environmental factors . The community composition differed both at the phyla and genus level between conditions with and without IPP spray . This suggests that the efficacy and stability of this compound can be influenced by factors such as soil type, temperature, and moisture levels.
Biochemical Analysis
Biochemical Properties
Paichongding plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptors (nAChRs) in insects, leading to the disruption of normal neural transmission. This compound inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results in the accumulation of acetylcholine, causing continuous stimulation of the nAChRs and ultimately leading to paralysis and death of the insect .
Cellular Effects
This compound affects various types of cells and cellular processes. In insects, it influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. The continuous stimulation of nicotinic acetylcholine receptors by this compound leads to an influx of calcium ions, which can trigger a cascade of intracellular events, including the activation of secondary messengers and changes in gene expression. This disruption in cellular signaling and metabolism ultimately results in the paralysis and death of the insect .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nicotinic acetylcholine receptors. This compound binds to the receptor’s ligand-binding domain, preventing the normal binding of acetylcholine. This binding inhibits the receptor’s normal function, leading to the continuous stimulation of the receptor and subsequent paralysis of the insect. Additionally, this compound inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and further contributing to the overstimulation of the receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound have been studied, revealing that its half-life in soil can vary depending on environmental conditions. For example, the half-life of this compound in yellow loam soil is approximately 90 days, while in Huangshi soil, it is around 173 days . Over time, the inhibitory effects of this compound on soil enzyme activity, such as urease, gradually weaken, while its stimulating effects on other enzymes, such as dehydrogenase, protease, and catalase, persist .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls insect populations without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including disruption of normal neural transmission and potential harm to non-target organisms. Studies have shown that the threshold for toxic effects varies among different species, highlighting the importance of determining appropriate dosage levels for safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its degradation and detoxification. In soil, this compound undergoes microbial degradation, with different microbial populations contributing to its breakdown. The degradation products of this compound can further interact with soil enzymes, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for assessing the environmental impact of this compound and its potential persistence in the ecosystem .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can vary depending on factors such as dosage, exposure duration, and environmental conditions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the synaptic cleft, where it interacts with nicotinic acetylcholine receptors and acetylcholinesterase. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paichongding is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine-3-carbaldehyde, undergoes a series of reactions to form the chloropyridine intermediate.
Imidazopyridine Formation: The chloropyridine intermediate is then reacted with appropriate reagents to form the imidazopyridine core structure.
Nitro Group Introduction: A nitration reaction introduces the nitro group into the molecule.
Final Assembly:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Paichongding undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .
Scientific Research Applications
Paichongding has a wide range of applications in scientific research:
Comparison with Similar Compounds
Paichongding is compared with other neonicotinoid insecticides such as imidacloprid, thiamethoxam, and clothianidin:
Imidacloprid: Both compounds target nAChRs, but this compound has a broader spectrum of activity and lower toxicity to non-target organisms.
Thiamethoxam: Similar in mode of action, but this compound is more effective against certain resistant insect populations.
Clothianidin: this compound has a faster onset of action and is more effective in controlling a wider range of pests.
These comparisons highlight this compound’s unique properties and its advantages over other neonicotinoid insecticides.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c1-3-8-25-15-9-12(2)16(22(23)24)17-20(6-7-21(15)17)11-13-4-5-14(18)19-10-13/h4-5,10,12,15H,3,6-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTGVPXRLDDMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CC(C(=C2N1CCN2CC3=CN=C(C=C3)Cl)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058498 | |
Record name | Paichongding | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948994-16-9 | |
Record name | Paichongding | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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